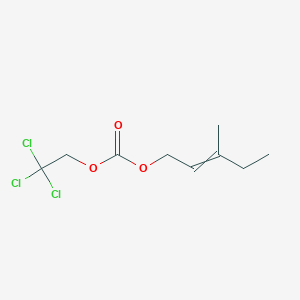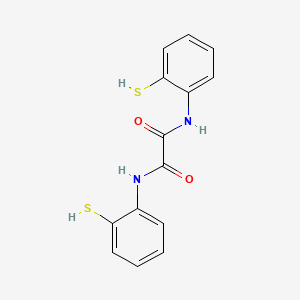![molecular formula C29H24N2 B14210664 9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole CAS No. 783337-52-0](/img/structure/B14210664.png)
9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole typically involves multiple steps, including the formation of key intermediates followed by coupling reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the pyridine ring can be functionalized using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research. It exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers are exploring its potential as a therapeutic agent for treating various diseases .
Industry
In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to emit light and its stability make it a valuable component in the production of advanced materials .
Mecanismo De Acción
The mechanism of action of 9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetra-(4-pyridylphenyl)ethylene: Another compound with a pyridine ring, known for its applications in materials science.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties.
Uniqueness
What sets 9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole apart is its unique combination of a carbazole core with pyridine and ethenyl groups. This structure imparts distinct electronic and photophysical properties, making it particularly valuable in the development of advanced materials and therapeutic agents .
Propiedades
Número CAS |
783337-52-0 |
|---|---|
Fórmula molecular |
C29H24N2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
9-ethyl-3-[2-[4-(2-pyridin-4-ylethenyl)phenyl]ethenyl]carbazole |
InChI |
InChI=1S/C29H24N2/c1-2-31-28-6-4-3-5-26(28)27-21-25(15-16-29(27)31)14-13-23-9-7-22(8-10-23)11-12-24-17-19-30-20-18-24/h3-21H,2H2,1H3 |
Clave InChI |
PLAFKHMDWONTOE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)

![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)

![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)


![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)



